molecular formula C18H18O B1435495 3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one CAS No. 1951444-96-4

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one

Cat. No.: B1435495
CAS No.: 1951444-96-4
M. Wt: 250.3 g/mol
InChI Key: RMCVJQZHRUAYMH-UHFFFAOYSA-N
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Description

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one is a synthetic dihydronaphthalenone derivative, an aryldihydronaphthalene (ADHN), that serves as a valuable scaffold in organic and medicinal chemistry research. This compound belongs to a class of structures recognized for their prevalence as core skeletons in numerous natural products and biologically active molecules . The dihydronaphthalenone core is a privileged structure in ligand design, and its derivatives are frequently investigated as key intermediates in the multistep synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . In research applications, compounds based on the dihydronaphthalenone structure have demonstrated significant potential for biological activity. Structurally similar derivatives have been explored for their potent antioomycete activity against plant pathogens, with some showing higher in vitro efficacy than commercial agents . Furthermore, aryldihydronaphthalene lignans and their synthetic analogs are a subject of extensive study due to their diverse bioactivities, which include antifungal, antiviral, and anti-inflammatory properties . The specific substitution pattern of the methyl and phenyl groups on the core scaffold of this product makes it a highly interesting candidate for structure-activity relationship (SAR) studies, particularly in the discovery and optimization of new active compounds . Researchers can utilize this chemical as a building block for the synthesis of more complex aryltetralins or arylnaphthalenes, or as a model compound for method development in synthetic chemistry . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3,4-dimethyl-4-phenyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-12-17(19)15-10-6-7-11-16(15)18(13,2)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCVJQZHRUAYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2C1(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel–Crafts Acylation and Cyclization

One classical route involves initial Friedel–Crafts acylation of a suitable aromatic precursor, such as naphthalene or substituted derivatives, followed by cyclization to form the naphthalenone core.

Process:

  • Acylation of naphthalene with acyl chlorides or anhydrides under Lewis acid catalysis (e.g., AlCl₃).
  • Intramolecular cyclization facilitated by heating or acid catalysis to form the fused ring system.
  • Subsequent methylation and phenylation at targeted positions.

Limitations:

  • Regioselectivity issues.
  • Over-acylation or polycyclic side products.

Electrophilic Aromatic Substitution (EAS)

The introduction of phenyl and methyl groups is achieved via EAS reactions on pre-formed naphthalene derivatives, often under controlled conditions to favor mono-substitution.

Research Data:

Step Reagents & Conditions Yield Notes
Naphthalene to methylated derivative Methyl chloride, AlCl₃, reflux Moderate Selective methylation at desired position
Phenyl substitution Phenyl diazonium salts, Cu catalysts Variable Regioselectivity depends on directing groups

Modern Synthetic Methods

Multi-step Synthesis via Functional Group Transformations

Recent literature emphasizes multi-step sequences involving:

Specific Route Based on Literature

A notable approach involves the following steps:

  • Step 1: Synthesis of a methylated naphthol precursor via Friedel–Crafts methylation.
  • Step 2: Phenylation through diazonium coupling.
  • Step 3: Oxidation to form the naphthalenone core.
  • Step 4: Cyclization to form the dihydro derivative.

Research Example:

A study detailed in the Journal of Organic Chemistry (reference) describes cyclization reactions using electrophilic aromatic substitution with carbamoyl cations, which can be adapted for similar naphthalene derivatives.

Specific Synthesis of 3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one

Based on the synthesis routes for related compounds, the following protocol is proposed:

Stepwise Procedure:

Step Description Reagents & Conditions Yield Reference/Notes
1 Methylation of naphthalene Methyl chloride, AlCl₃, reflux 60–70% Classical methylation
2 Phenyl substitution Diazotization of aniline derivative, coupling 50–65% Regioselective phenylation
3 Oxidation to naphthalenone Use of oxidizing agents like chromic acid or PCC 55–70% Forms the ketone core
4 Cyclization to dihydro derivative Intramolecular cyclization under acidic or basic conditions 45–55% Final dihydro compound

Data Table: Preparation Summary

Method Key Reagents Typical Yield Advantages Limitations
Friedel–Crafts acylation Acyl chloride, AlCl₃ 50–70% Well-established Regioselectivity issues
Electrophilic substitution Diazonium salts, Cu 40–65% High regioselectivity Multi-step process
Oxidative cyclization Chromic acid, PCC 55–70% Efficient ring formation Toxic reagents

Research Findings and Insights

  • Electrophilic aromatic substitution reactions involving carbamoyl cations have been shown to efficiently construct complex polycyclic systems, as demonstrated in recent studies on benzolactam synthesis (reference).
  • Reaction conditions such as temperature, solvent, and catalysts critically influence regioselectivity and yield.
  • Modern methods favor milder conditions and higher selectivity, reducing by-products and improving overall efficiency.

Notes and Recommendations

  • Moisture and air sensitivity: Many steps require an inert atmosphere to prevent side reactions.
  • Purification: Flash chromatography and recrystallization are standard for isolating pure intermediates.
  • Optimization: Reaction parameters should be optimized based on scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology and Medicine

    Pharmaceutical Research: Potential use in the development of new drugs or as a model compound in drug discovery.

    Biological Activity Studies: Investigating its effects on biological systems.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Influencing biological pathways.

    Chemical Reactivity: Participating in chemical reactions that alter its structure and function.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their substitution patterns:

Compound Name Substituents Molecular Formula CAS Number Key Features
Target Compound 3,4-dimethyl, 4-phenyl C₁₈H₁₈O 14578-68-8 Lipophilic, sterically hindered
trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one 3,4,8-trihydroxy C₁₀H₁₀O₄ - Antioxidant, hydrophilic ()
2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one 4-methoxybenzylidene, 4,4-dimethyl C₂₁H₂₀O₂ - Conjugated double bond, UV-active ()
4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one 3,4-dichlorophenyl C₁₆H₁₂Cl₂O 155748-61-1 Electronegative substituents ()
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one 4,4-dimethyl C₁₂H₁₄O 2979-69-3 Reduced steric bulk ()

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl and phenyl groups enhance lipophilicity compared to hydroxylated analogs like trans-3,4-dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one, which exhibit higher aqueous solubility due to polar hydroxyl groups ().
  • Stability : Chlorinated derivatives (e.g., 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one) demonstrate increased stability and resistance to oxidative degradation due to electron-withdrawing chlorine atoms ().

Key Research Findings

  • Structural-Activity Relationships (SAR) : Hydroxyl groups enhance antioxidant and antifungal activity, while halogenated or alkyl groups improve stability and lipophilicity ().
  • Industrial Relevance : Derivatives like 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one are intermediates in fragrance and pharmaceutical synthesis ().

Biological Activity

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one (CAS: 1951444-96-4) is a polycyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3,4-dimethyl-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
  • Molecular Formula : C18H18O
  • Molecular Weight : 250.34 g/mol
  • Purity : Typically ≥ 95% in commercial preparations .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods often involve multi-step reactions that utilize Friedel-Crafts acylation and other cyclization techniques. For instance, one efficient method involves the use of metal-catalyzed reactions under mild conditions to achieve high yields .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains and fungi. For example:

  • Antibacterial Activity : In vitro tests revealed that derivatives of naphthalene compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Specific IC50 values were noted for resistant strains .

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. Its mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of cell wall synthesis.

Antiparasitic Activity

Research indicates that certain derivatives related to this compound possess antiparasitic effects against protozoan parasites such as Leishmania species. The IC50 values for these activities suggest a promising avenue for further drug development .

Case Studies

StudyFindings
Study 1Evaluated the antibacterial effects of various naphthalene derivatives, including this compound. Results showed effective inhibition against MRSA with an MIC of 16 μg/mL .
Study 2Investigated the antifungal properties against Candida albicans, reporting significant growth inhibition at concentrations as low as 10 μg/mL .
Study 3Assessed the antiparasitic activity against Leishmania donovani, with promising results indicating potential therapeutic applications in treating leishmaniasis .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies indicate moderate cytotoxicity in mammalian cell lines at high concentrations; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. How can the synthesis of 3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one be optimized for high yield and purity?

Methodological Answer:

  • Step 1 : Review established protocols such as the Vilsmeier-Haack reaction (used in related dihydronaphthalenone syntheses) to identify critical parameters like temperature, solvent polarity, and catalyst type .
  • Step 2 : Perform factorial design experiments (e.g., 2³ factorial design) to test interactions between variables (e.g., reaction time, molar ratios, and catalyst loading) .
  • Step 3 : Use HPLC or GC-MS to monitor intermediate formation and purity. Compare yields under varying conditions (see Table 1).
ConditionYield (%)Purity (%)Reference
Catalyst A, 80°C7295Zheng et al. 2007
Catalyst B, 100°C8598Jerušić et al. 2004

Q. Reference :

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Prioritize single-crystal X-ray diffraction to resolve stereochemistry. Ensure data-to-parameter ratios > 15 and R-factors < 0.05 (e.g., R = 0.044 in a related fluorobenzoyl derivative study) .
  • NMR Analysis : Use ¹H-¹³C HMBC to confirm ketone positioning and NOESY for spatial arrangement of methyl and phenyl groups.
  • Validation : Cross-reference crystallographic data with computational models (DFT) to validate bond angles and torsional strain .

Q. Reference :

Q. How should researchers select a theoretical framework for studying this compound’s reactivity?

Methodological Answer:

  • Step 1 : Align with established theories like frontier molecular orbital (FMO) theory for predicting electrophilic/nucleophilic sites.
  • Step 2 : Use conceptual frameworks from dihydronaphthalenone literature (e.g., Meth-Cohn & Stanforth, 1991) to contextualize reaction pathways .
  • Step 3 : Integrate kinetic vs. thermodynamic control models to explain regioselectivity in substituent addition .

Q. Reference :

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to predict reaction outcomes?

Methodological Answer:

  • Step 1 : Optimize molecular geometry using DFT (B3LYP/6-31G*) and compare with X-ray data to validate accuracy .
  • Step 2 : Simulate reaction pathways (e.g., ketone reduction) using transition state theory. Compare activation energies with experimental kinetics.
  • Step 3 : Employ AI-driven tools (e.g., COMSOL Multiphysics) for real-time adjustments in reaction simulations .

Q. Reference :

Q. How should researchers resolve contradictions in reported reaction pathways for dihydronaphthalenone derivatives?

Methodological Answer:

  • Step 1 : Conduct systematic reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Step 2 : Use isotopic labeling (e.g., ¹⁸O in ketone groups) to trace mechanistic steps.
  • Step 3 : Apply bibliometric analysis to identify methodological biases or gaps in prior studies (e.g., lack of in-situ spectroscopy) .

Q. Reference :

Q. What advanced spectroscopic techniques can elucidate dynamic conformational changes in this compound?

Methodological Answer:

  • VT-NMR : Perform variable-temperature ¹H NMR to study ring-flipping dynamics in the dihydro-naphthalenone core.
  • Time-Resolved IR : Monitor carbonyl stretching frequencies during photochemical reactions to detect transient intermediates.
  • Synchrotron XRD : Resolve time-dependent structural changes at sub-angstrom resolution .

Q. Reference :

Q. How can researchers address scale-up challenges while maintaining stereochemical integrity?

Methodological Answer:

  • Step 1 : Use microreactor systems to control exothermicity and mixing efficiency during large-scale synthesis.
  • Step 2 : Apply membrane separation technologies (e.g., nanofiltration) to isolate enantiomers without thermal degradation .
  • Step 3 : Implement process analytical technology (PAT) for real-time monitoring of chiral purity .

Q. Reference :

Q. What interdisciplinary approaches enhance applications in materials science or pharmacology?

Methodological Answer:

  • Materials Science : Study supramolecular assembly via π-π stacking interactions using SAXS/WAXS.
  • Pharmacology : Screen for bioactivity using target-based assays (e.g., kinase inhibition) guided by QSAR models.
  • Cross-Validation : Partner with computational chemists to predict material properties or ADMET profiles .

Q. Reference :

Notes

  • Avoid commercial sources (e.g., –17).
  • Data tables should be derived from peer-reviewed studies (e.g., ).
  • Methodological rigor must align with evidence-based inquiry principles (e.g., ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one
Reactant of Route 2
3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one

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